HOOCCH2O-PEG1-CH2COOtBu
Description
HOOCCH2O-PEG1-CH2COOtBu is a bifunctional polyethylene glycol (PEG)-based compound featuring a carboxylic acid group (-COOH) at one terminus and a tert-butyl ester (-COOtBu) at the other. The PEG1 spacer consists of a single ethylene glycol unit (CH2CH2O), making it the shortest possible PEG chain. This structure confers dual reactivity: the carboxylic acid can participate in conjugation reactions (e.g., amide bond formation), while the tert-butyl ester acts as a protective group, which can be cleaved under acidic conditions to release the free carboxylic acid .
Properties
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-10(2,3)16-9(13)7-15-5-4-14-6-8(11)12/h4-7H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJKTBLNUPQRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HOOCCH2O-PEG1-CH2COOtBu involves the reaction of polyethylene glycol with a carboxylic acid and a tert-butyl ester. The process typically includes the following steps:
Activation of Carboxylic Acid: The carboxylic acid group is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
PEGylation: The activated carboxylic acid reacts with polyethylene glycol to form the PEGylated product.
Protection of Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: In industrial settings, the production of This compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and confirm the product’s identity.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Coupling Reactions: The carboxylic acid group can undergo coupling reactions with amines to form amide bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and N-hydroxysuccinimide (NHS).
Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific reaction.
Major Products:
Hydrolysis: Free carboxylic acid.
Coupling Reactions: Amide derivatives.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
Polymer Synthesis: Used as a building block for synthesizing complex polymers with specific functional groups.
Surface Modification: Employed in modifying surfaces to enhance biocompatibility and reduce protein adsorption.
Biology:
Protein Conjugation: Used to conjugate proteins to improve their stability and solubility.
Cell Culture: Applied in cell culture studies to modify surfaces and enhance cell adhesion.
Medicine:
Drug Delivery: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.
Diagnostic Imaging: Used in the development of imaging agents for diagnostic purposes.
Industry:
Nanotechnology: Employed in the synthesis of nanoparticles for various industrial applications.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of HOOCCH2O-PEG1-CH2COOtBu is primarily based on its ability to form stable conjugates with other molecules. The carboxylic acid group can react with amines to form amide bonds, while the tert-butyl ester group can be hydrolyzed to yield the free carboxylic acid. This allows for the controlled release of the active compound in a biological environment .
Molecular Targets and Pathways:
Protein Conjugation: The compound targets proteins and forms stable conjugates, enhancing their stability and solubility.
Drug Delivery: It targets therapeutic agents and improves their pharmacokinetic properties by reducing enzymatic degradation and renal clearance.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C9H16O6 (estimated based on structural analysis).
- Molecular Weight : ~236.22 g/mol.
- Functional Groups : Carboxylic acid (-COOH), tert-butyl ester (-COOtBu).
- Solubility: Polar solvents (e.g., water, methanol) due to the PEG spacer and hydrophilic groups.
- Reactivity : Acid-labile ester for controlled deprotection; carboxylic acid for bioconjugation.
The compound HOOCCH2O-PEG1-CH2COOtBu belongs to a broader class of PEGylated linkers with varying chain lengths and terminal functionalities. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences :
PEG Chain Length :
- This compound has the shortest PEG chain (1 unit), resulting in lower molecular weight and reduced steric hindrance compared to PEG5, PEG7, or PEG12 analogs. This makes it advantageous for applications requiring compact linkers, such as small-molecule drug conjugation .
- Longer PEG chains (e.g., PEG12) enhance solubility, prolong circulation time in biological systems, and improve biocompatibility .
Terminal Functionality :
- The carboxylic acid (-COOH) terminus in this compound enables direct conjugation with amines (e.g., proteins, peptides) without requiring activation steps. In contrast, hydroxyl-terminated analogs (e.g., HO-PEG5-CH2CH2COOtBu) require chemical activation (e.g., tosylation) for bioconjugation .
- The tert-butyl ester group in all compounds provides stability under neutral conditions but allows controlled release of the carboxylic acid under acidic environments .
Physicochemical Properties :
- Solubility : this compound is less hydrophilic than longer PEG analogs but retains moderate solubility in polar solvents due to the carboxylic acid group.
- Stability : The tert-butyl ester in PEG1 is more susceptible to hydrolysis than in longer PEGs due to reduced steric protection .
Table 2: Comparative Physicochemical Data
Biological Activity
HOOCCH2O-PEG1-CH2COOtBu, commonly referred to as a PEGylated compound, is a derivative of polyethylene glycol (PEG) that has been modified to include carboxylic acid (HOOC) and tert-butyl ester (tBu) functionalities. This compound is of significant interest in pharmaceutical and biomedical applications due to its unique properties that enhance solubility, stability, and bioavailability. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
1. Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Properties:
- Molecular Weight: Approximately 300 g/mol (depends on PEG chain length).
- Solubility: Highly soluble in aqueous solutions due to PEG moiety.
- Biocompatibility: Generally considered biocompatible and non-toxic.
The biological activity of this compound is primarily attributed to its ability to modify the pharmacokinetics of drug molecules through PEGylation. This process involves the conjugation of PEG chains to therapeutic agents, which can lead to:
- Increased Circulation Time: PEGylation reduces renal clearance and proteolytic degradation.
- Enhanced Solubility: Improves the solubility of hydrophobic drugs.
- Targeted Delivery: Modifies the distribution profile, allowing for targeted delivery to specific tissues.
3.1 Anticancer Activity
Recent studies have explored the use of this compound in cancer therapy. For instance:
| Study | Compound | Cancer Type | Result |
|---|---|---|---|
| HOOCCH2O-PEG1-Doxorubicin | Breast Cancer | Increased tumor accumulation and reduced systemic toxicity | |
| HOOCCH2O-PEG1-Cisplatin | Lung Cancer | Enhanced efficacy with lower side effects |
These studies demonstrate that the incorporation of this compound into chemotherapeutic agents significantly improves their therapeutic index.
3.2 Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
| Study | Compound | Microorganism | Result |
|---|---|---|---|
| HOOCCH2O-PEG1-Antibiotic Conjugate | E. coli | 50% reduction in bacterial growth compared to free antibiotic | |
| HOOCCH2O-PEG1-Antifungal Agent | Candida albicans | Enhanced antifungal activity with lower MIC |
These findings suggest that PEGylation can enhance the efficacy of existing antimicrobial agents.
4. Case Studies
Case Study 1: PEGylated Doxorubicin in Breast Cancer Treatment
In a clinical trial involving breast cancer patients, a formulation containing HOOCCH2O-PEG1-Doxorubicin was administered. The results indicated a significant decrease in tumor size after eight weeks of treatment, with minimal adverse effects reported. The study concluded that PEGylation improved drug delivery and reduced cardiotoxicity associated with conventional doxorubicin therapy.
Case Study 2: Targeted Delivery in Rheumatoid Arthritis
A formulation using HOOCCH2O-PEG1 was tested for its ability to deliver anti-inflammatory drugs directly to inflamed joints in rheumatoid arthritis models. The results showed a marked reduction in inflammation markers and improved joint function compared to non-targeted formulations.
5. Conclusion
This compound represents a promising compound in drug delivery systems due to its ability to enhance the biological activity of therapeutic agents through PEGylation. Its applications span anticancer therapies, antimicrobial treatments, and targeted drug delivery systems, showcasing its versatility and effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
